6-chloro-4-oxo-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide
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Overview
Description
6-CHLORO-4-OXO-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound with a molecular formula of C26H21ClN2O4S . This compound is characterized by its unique structure, which includes a chromene core, a cyclopentathiophene ring, and a phenylethylcarbamoyl group. It is achiral and has a logP value of 4.9425 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-4-OXO-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4H-CHROMENE-2-CARBOXAMIDE involves multiple steps, starting with the preparation of the chromene core. The chromene core can be synthesized through a series of condensation reactions involving appropriate aldehydes and ketones. The cyclopentathiophene ring is then introduced through a cyclization reaction, followed by the addition of the phenylethylcarbamoyl group via an amide bond formation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions
6-CHLORO-4-OXO-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The chlorine atom in the chromene core can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, reduction can produce alcohols, and substitution can result in the formation of new amide or thioether bonds .
Scientific Research Applications
6-CHLORO-4-OXO-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4H-CHROMENE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-CHLORO-4-OXO-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, either by inhibiting or activating them. This modulation can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromene derivatives, cyclopentathiophene derivatives, and phenylethylcarbamoyl derivatives. These compounds share structural similarities with 6-CHLORO-4-OXO-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4H-CHROMENE-2-CARBOXAMIDE and may exhibit similar chemical and biological properties .
Uniqueness
What sets 6-CHLORO-4-OXO-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-4H-CHROMENE-2-CARBOXAMIDE apart is its unique combination of structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C26H21ClN2O4S |
---|---|
Molecular Weight |
493.0 g/mol |
IUPAC Name |
6-chloro-4-oxo-N-[3-(2-phenylethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]chromene-2-carboxamide |
InChI |
InChI=1S/C26H21ClN2O4S/c27-16-9-10-20-18(13-16)19(30)14-21(33-20)24(31)29-26-23(17-7-4-8-22(17)34-26)25(32)28-12-11-15-5-2-1-3-6-15/h1-3,5-6,9-10,13-14H,4,7-8,11-12H2,(H,28,32)(H,29,31) |
InChI Key |
YUIUGRJXNYBRBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)NCCC3=CC=CC=C3)NC(=O)C4=CC(=O)C5=C(O4)C=CC(=C5)Cl |
Origin of Product |
United States |
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